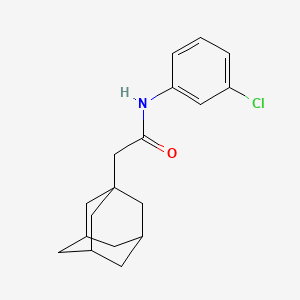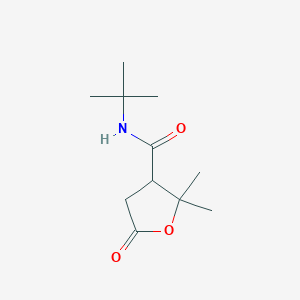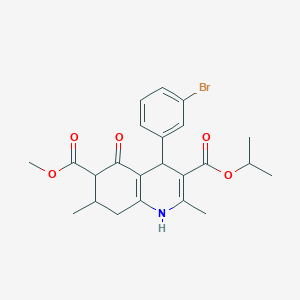
2-(1-adamantyl)-N-(3-chlorophenyl)acetamide
説明
2-(1-adamantyl)-N-(3-chlorophenyl)acetamide, also known as ACPA, is a synthetic compound that belongs to the class of adamantane derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry due to its unique chemical properties.
科学的研究の応用
2-(1-adamantyl)-N-(3-chlorophenyl)acetamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to be a potent agonist of the cannabinoid receptor type 1 (CB1), which is involved in the regulation of various physiological processes such as appetite, pain sensation, and mood. This compound has been used as a tool compound to study the pharmacology and physiology of the CB1 receptor. It has also been investigated for its potential therapeutic applications in the treatment of various disorders such as obesity, pain, and addiction.
作用機序
The mechanism of action of 2-(1-adamantyl)-N-(3-chlorophenyl)acetamide involves the binding of the compound to the CB1 receptor, which is a G protein-coupled receptor. Upon binding, this compound induces a conformational change in the receptor, which activates the downstream signaling pathways. This leads to the modulation of various physiological processes such as appetite, pain sensation, and mood.
Biochemical and Physiological Effects:
This compound has been found to modulate various physiological processes such as appetite, pain sensation, and mood. It has been shown to increase food intake and body weight in animal models. This compound has also been found to have analgesic effects in animal models of pain. In addition, this compound has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
実験室実験の利点と制限
2-(1-adamantyl)-N-(3-chlorophenyl)acetamide has several advantages for lab experiments. It is a potent and selective agonist of the CB1 receptor, which makes it a useful tool compound for studying the pharmacology and physiology of the receptor. This compound is also stable and easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of this compound is that it has poor solubility in water, which can make it difficult to use in certain assays.
将来の方向性
There are several future directions for research on 2-(1-adamantyl)-N-(3-chlorophenyl)acetamide. One area of interest is the potential therapeutic applications of this compound in the treatment of various disorders such as obesity, pain, and addiction. Another area of interest is the development of novel compounds based on the structure of this compound that may have improved pharmacological properties. In addition, further research is needed to elucidate the precise mechanism of action of this compound and its effects on various physiological processes.
特性
IUPAC Name |
2-(1-adamantyl)-N-(3-chlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO/c19-15-2-1-3-16(7-15)20-17(21)11-18-8-12-4-13(9-18)6-14(5-12)10-18/h1-3,7,12-14H,4-6,8-11H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZDGPXOYGFQLMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)NC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(2,5-dioxo-1-phenyl-3-pyrrolidinyl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B4137232.png)
![2-[(3,4-dimethoxybenzyl)amino]-1-(2-methyl-2H-tetrazol-5-yl)ethanol hydrochloride](/img/structure/B4137239.png)
![N-[4-({[(1-adamantylacetyl)amino]carbonothioyl}amino)-2-methoxyphenyl]pentanamide](/img/structure/B4137244.png)
![2-(cyclopentylmethyl)-7-(2-fluoro-5-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B4137252.png)

![4-[(2-chloro-6-fluorobenzyl)amino]-1-butanol hydrochloride](/img/structure/B4137279.png)
![N-(3-methylphenyl)-5-[(3-nitrobenzoyl)amino]-2-(1-piperidinyl)benzamide](/img/structure/B4137285.png)

![N-(3-chlorophenyl)-5-nitro-2-[(1-phenylethyl)amino]benzamide](/img/structure/B4137295.png)
![3-(benzyloxy)-N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B4137297.png)
![N-(4-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}-2,5-dimethoxyphenyl)benzamide](/img/structure/B4137298.png)
![2-[4-(benzylamino)-4-oxobutanoyl]-N-cyclohexylhydrazinecarboxamide](/img/structure/B4137326.png)
![4-[2-(benzylamino)-1,3-thiazol-4-yl]phenyl acetate](/img/structure/B4137327.png)
![4-[2-(2-amino-2-oxoethoxy)-5-bromophenyl]-N-(2-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B4137339.png)